molecular formula C7H4ClIN2 B1593313 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 900514-08-1

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1593313
CAS No.: 900514-08-1
M. Wt: 278.48 g/mol
InChI Key: LZTOGEVTAZHIFX-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol . This compound is part of the pyrrolopyridine family, which consists of a five-membered pyrrole ring fused to a six-membered pyridine ring. The presence of chlorine and iodine atoms in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the halogenation of 1H-pyrrolo[2,3-b]pyridine derivatives. For instance, iodination and chlorination reactions can be carried out using iodine and chlorine sources under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale halogenation reactions. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide, iodine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and catalysts such as palladium .

Major Products

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for use in pharmaceuticals and other applications .

Scientific Research Applications

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit certain kinases, such as FGFR1, FGFR2, and FGFR3, by binding to their active sites and blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact pathways and molecular targets may vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile functionalization and the potential to interact with a wide range of molecular targets, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTOGEVTAZHIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640109
Record name 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900514-08-1
Record name 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900514-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1, 15.00 g, 98.31 mmol) in 300 mL of dichloromethane under nitrogen, pyridine (7.951 mL, 98.31 mmol) and iodine monochloride (110 mL, 1.0 M in dichloromethane, 110 mmol) were added slowly over 20 minutes. The reaction was stirred at room temperature for 2 hours, then quenched with 100 mL of 1 M aqueous sodium thiosulfate pentahydrate. The layers were separated, solids collected from the aqueous layer by filtration and combined with the organic layer. The aqueous layer was extracted with ethyl acetate, organic layers were combined and washed with brine, then concentrated under vacuum. The resulting solid was washed with 20% ethyl acetate in hexane to provide the desired compound. 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is prepared similarly from 5-fluoro-1H-pyrrolo[2,3-b]pyridine.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.951 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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